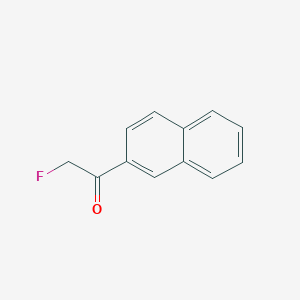

2-(2-Fluoroacetyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-naphthalen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFCIJNVRZTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541088 | |

| Record name | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71365-99-6 | |

| Record name | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Organofluorine Chemistry in Advanced Synthetic Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research, impacting fields from pharmaceuticals to materials science. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom, when incorporated into organic molecules, impart profound changes in their physical, chemical, and biological characteristics. oup.com

Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry. oup.comnih.gov This inherent strength contributes to the high thermal stability and chemical inertness of many organofluorine compounds. numberanalytics.comyoutube.com The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, making it a powerful tool in drug design. numberanalytics.comoup.com It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. wikipedia.orgchinesechemsoc.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory celecoxib (B62257) (Celebrex), and the antifungal fluconazole. wikipedia.orgnumberanalytics.com

Beyond medicine, organofluorine compounds are integral to the development of advanced materials. researchgate.net Fluoropolymers, such as polytetrafluoroethylene (Teflon), are renowned for their non-stick properties and resistance to heat and chemicals. numberanalytics.comworktribe.com These materials find applications in a vast array of products, including coatings, lubricants, and fuel cell membranes. youtube.comresearchgate.net The unique properties of fluorinated compounds also make them valuable as refrigerants, surfactants, and catalysts. wikipedia.org

The synthesis of organofluorine compounds presents unique challenges and has driven the development of novel and selective fluorination methods. chinesechemsoc.org These methods can be broadly categorized into electrophilic, nucleophilic, and radical fluorination, each offering distinct advantages for introducing fluorine into a target molecule. numberanalytics.com The continued innovation in this area underscores the enduring importance of organofluorine chemistry in creating new molecules with tailored properties for a wide range of applications.

Naphthalene As a Versatile Polycyclic Aromatic Hydrocarbon Scaffold in Organic Synthesis

Naphthalene (B1677914), a white, crystalline solid with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.com This structural motif serves as a fundamental building block in organic synthesis, providing a versatile scaffold for the construction of a wide array of complex molecules with significant biological and material properties. nih.govanr.fr

The aromatic nature of naphthalene, with its 10 π-electrons delocalized across the fused ring system, imparts considerable stability. ijpsjournal.com However, the two rings are not chemically equivalent, leading to regioselectivity in its reactions. This allows for the controlled functionalization of the naphthalene core at different positions, a key aspect of its utility in synthetic chemistry. nih.govresearchgate.net Over the past decade, significant research has focused on developing new methodologies for the direct and regioselective C-H functionalization of naphthalene, enabling the introduction of various functional groups at specific sites. nih.govanr.fr

Naphthalene derivatives are found in a multitude of natural products and are crucial components in many commercially available drugs. ekb.eg For instance, the naphthalene core is present in FDA-approved drugs such as the antifungal naftifine (B1207962) and the antihypertensive propranolol. ekb.egmdpi.com The ability to modify the naphthalene scaffold has led to the development of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.commdpi.com

In the realm of materials science, naphthalene-based compounds are utilized for their unique photophysical and electronic properties. nih.govmdpi.com Their rigid and planar structure, combined with an extended π-electron system, makes them excellent candidates for organic electronic materials, such as those used in electrochromic devices and fluorescent probes. nih.govmdpi.com The ability to tune the properties of these materials by modifying the naphthalene core highlights its importance as a versatile platform in the design of advanced functional materials. mdpi.com

Overview of α Fluoro Ketones: Synthetic Access and Reactivity Profiles

α-Fluoro ketones are a class of organic compounds characterized by the presence of a fluorine atom on the carbon atom adjacent to a carbonyl group. This structural feature significantly influences the molecule's reactivity and has made these compounds valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. organic-chemistry.orgsioc-journal.cn

Synthetic Access:

The synthesis of α-fluoro ketones has been an area of active research, leading to the development of several effective methods. These can be broadly categorized as follows:

Direct Fluorination of Ketones: This is a common approach that involves the reaction of a ketone or its enol/enolate equivalent with an electrophilic fluorinating agent. organic-chemistry.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under various conditions, including in aqueous micellar systems, making it a greener alternative. organic-chemistry.org

From Alkenes and Alkynes: α-Fluoro ketones can be synthesized from olefins through processes like oxyfluorination. organic-chemistry.org Additionally, methods involving the electrophilic cyclization of alkyne-containing substrates have been developed. nih.gov

From Other Functional Groups: Various other functional groups can be converted to α-fluoro ketones. For example, the isomerization of allylic alcohols in the presence of an iridium catalyst and a fluorine source provides a regioselective route to these compounds. organic-chemistry.org Decarboxylative fluorination of β-keto carboxylic acids is another catalyst-free method. organic-chemistry.org

From Nitriles: Fluoro-substituted aliphatic nitriles can undergo Houben-Hoesch reactions with arenes in the presence of a superacid to yield fluoro-substituted ketones. nih.gov

Reactivity Profiles:

The presence of the highly electronegative fluorine atom adjacent to the carbonyl group significantly impacts the reactivity of α-fluoro ketones.

Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon. nih.govnih.gov This makes α-fluoro ketones more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. ncert.nic.in This enhanced reactivity is a key feature in their synthetic applications.

Nucleophilic Substitution: The fluorine atom in α-fluoro ketones can be displaced by nucleophiles, although this is less common than reactions at the carbonyl group.

Enolate Chemistry: The acidity of the α-protons is affected by the fluorine substituent, which influences the formation and reactivity of the corresponding enolates.

Rearrangement Reactions: Under certain conditions, α-fluoro ketones can undergo rearrangement reactions.

The unique reactivity of α-fluoro ketones makes them versatile building blocks for the synthesis of more complex fluorinated molecules. sioc-journal.cn

Contextualizing 2 2 Fluoroacetyl Naphthalene Within Modern Chemical Research Disciplines

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. For the synthesis of this compound, this typically means fluorinating a precursor like 2-acetylnaphthalene at the α-position to the carbonyl group.

Electrophilic Fluorination of Naphthalene-Derived Ketones

Electrophilic fluorination uses a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. In the case of ketones like 2-acetylnaphthalene, the nucleophile is typically the corresponding enol or enolate form.

A range of N-F reagents, which are sources of electrophilic fluorine, have been developed as they are generally safer and easier to handle than elemental fluorine. wikipedia.org These reagents feature electron-withdrawing groups attached to a nitrogen atom, which decreases the electron density on the fluorine, making it electrophilic. wikipedia.org

Prominent among these are N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and, most notably, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.org Selectfluor® is an air- and water-tolerant colorless salt that has been widely commercialized for electrophilic fluorination. It is capable of fluorinating a variety of substrates, including ketones, without the need for prior activation of the target molecule. acsgcipr.orgorganic-chemistry.org The reaction with ketones is believed to proceed through the attack of the enol or enolate form of the ketone on the electrophilic fluorine of the N-F reagent. sapub.org

The direct α-fluorination of aryl ketones, including naphthalene derivatives, has been successfully achieved using these reagents. organic-chemistry.org For instance, research has demonstrated the effective and regioselective fluorination of the α-carbonyl position in ketones with aromatic rings using N-F reagents in solvents like methanol. organic-chemistry.org

| Ketone Substrate | N-F Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Methyl Ketones | Accufluor™ NFTh | Methanol | Room Temp | High | organic-chemistry.org |

| β-Diketones | Selectfluor® | Aqueous Medium | - | Good to Excellent | organic-chemistry.org |

| Chiral Enamides | Selectfluor® or NFSI | - | Mild | Good | nih.gov |

| Telithromycin Derivative | NFSI | - | - | High | acs.org |

For unsymmetrical ketones, controlling the position of fluorination (regioselectivity) is critical. The α-halogenation of a ketone can proceed through either an enol or enolate intermediate, and the conditions used determine which intermediate is favored. libretexts.org

Acid-Catalyzed (Thermodynamic Control): In the presence of an acid catalyst, the ketone is in equilibrium with its enol form. The reaction favors the formation of the more stable, more substituted enol. Therefore, halogenation occurs at the more substituted α-carbon. libretexts.org

Base-Promoted (Kinetic Control): Under basic conditions, a proton is removed from the α-carbon to form an enolate. The removal of a proton from the less sterically hindered, less substituted α-carbon is typically faster. This leads to the formation of the kinetic enolate, and halogenation occurs at the less substituted position.

In the context of synthesizing this compound from 2-acetylnaphthalene, the target is the methyl group (the α-carbon). Since this is the only enolizable position, regioselectivity between different α-carbons is not a concern. However, controlling monofluorination versus di- or polyfluorination is important and can often be managed by controlling the stoichiometry of the fluorinating agent.

Nucleophilic Fluorination Approaches for Fluoroacetyl Moieties

An alternative strategy is nucleophilic fluorination, which involves an SN2 reaction where a nucleophilic fluoride (B91410) ion (F⁻) displaces a leaving group. To synthesize this compound via this method, a suitable precursor is 2-(2-haloacetyl)naphthalene, such as 2-(2-bromoacetyl)naphthalene. thermofisher.com

The success of nucleophilic fluorination depends heavily on the source of the fluoride ion. Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are inexpensive but suffer from low solubility in many organic solvents and high lattice energy, which can reduce the nucleophilicity of the fluoride ion.

To overcome these challenges, various strategies have been developed:

Phase-Transfer Catalysts: Catalysts like quaternary ammonium (B1175870) salts can help transport the fluoride ion from a solid or aqueous phase into the organic phase where the reaction occurs.

Organosoluble Fluoride Sources: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are soluble in organic solvents but can be highly basic, leading to side reactions like elimination.

Anion-Based Catalysis: Chiral anion-based catalysts have been developed to enable effective asymmetric substitution of α-halo carbonyl compounds. nih.gov

Computational studies on the nucleophilic substitution of α-haloketones have provided insight into the reaction mechanisms, showing how different nucleophiles and reaction conditions can influence activation energies and reaction pathways. up.ac.za

Ionic liquids (ILs) have emerged as highly effective media for nucleophilic fluorination. mdpi.com Due to their ionic nature and high polarity, ILs can significantly enhance the solubility and reactivity of simple metal fluorides like KF. mdpi.comnih.gov

The mechanism of this enhancement is multifaceted. The IL cations and anions can interact with the metal fluoride through strong coulombic forces, and can also form hydrogen bonds with the substrate. mdpi.com This facilitates the SN2 process. For example, the reaction of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) with KF in the ionic liquid [bmim][BF₄] was completed in 1.5 hours, whereas the same reaction in acetonitrile (B52724) showed almost no progress after 24 hours. nih.gov The addition of a small amount of water or the use of a co-solvent can further improve yields and suppress the formation of undesired elimination byproducts. nih.gov Functionalized ILs that incorporate a tert-alcohol moiety have also been shown to increase the nucleophilicity of the fluoride anion while reducing side reactions. organic-chemistry.org

Radical Fluorination Pathways in Alpha-Carbonyl Systems

The direct introduction of a fluorine atom at the alpha-position of a carbonyl group through a radical-mediated process presents a modern and powerful strategy. While traditional methods often rely on electrophilic fluorinating agents, which can be harsh and difficult to handle, radical fluorination offers an alternative with distinct advantages. nih.gov

Recent advancements have demonstrated that silver(II) fluoride (AgF₂) in acetonitrile can serve as a mild source of fluorine radicals (F•). chemrxiv.org This system allows for the direct fluorination of various organic compounds, including those with carbonyl functionalities, under gentle conditions. chemrxiv.org This approach circumvents the need for expensive catalysts and highly reactive fluorinating agents that are characteristic of many other fluorination methods. chemrxiv.org

The general mechanism involves the generation of a fluorine radical, which can then abstract a hydrogen atom from the alpha-carbon of the carbonyl compound, creating a carbon-centered radical. This radical intermediate subsequently reacts with another fluorine source to yield the desired α-fluorinated carbonyl product. The use of bench-stable radical fluorine reagents is an evolving area of research, with most current "radical fluorinations" involving the reaction of a carbon-centered radical with an electrophilic fluorine source. chemrxiv.org

Convergent Synthesis via Pre-functionalized Building Blocks

Introduction of the Fluoroacetyl Moiety

The introduction of the fluoroacetyl group (–C(O)CH₂F) onto the naphthalene scaffold is a critical step. This can be achieved through several well-established chemical transformations.

The Friedel-Crafts acylation is a classic and versatile method for attaching acyl groups to aromatic rings. google.comresearchgate.netgoogle.commyttex.net In this context, naphthalene can be acylated using a derivative of fluoroacetic acid, such as fluoroacetyl chloride or fluoroacetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.commyttex.net

The reaction typically proceeds with the formation of an acylium ion intermediate from the fluoroacetic acid derivative and the Lewis acid. This electrophilic species then attacks the electron-rich naphthalene ring, leading to the formation of this compound. The choice of solvent and reaction temperature can significantly influence the regioselectivity of the acylation, with substitution at the 2-position of the naphthalene ring being a common outcome. google.commyttex.net It is important to note that the reactivity of the naphthalene ring and the specific Friedel-Crafts conditions can also lead to the formation of other isomers. researchgate.netmyttex.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference(s) |

| Naphthalene | Fluoroacetyl chloride | AlCl₃ | This compound | google.commyttex.net |

| Naphthalene | Fluoroacetic anhydride | AlCl₃ | This compound | google.commyttex.net |

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of this compound

An alternative and widely used strategy involves the conversion of a more readily available α-halocarbonyl compound, such as 2-(2-bromoacetyl)naphthalene, into the desired fluoroacetyl derivative. Current time information in Bangalore, IN.chemrxiv.orglookchem.com This transformation is typically achieved through a halogen exchange reaction, also known as the Finkelstein reaction.

In this process, 2-(2-bromoacetyl)naphthalene is treated with a source of fluoride ions, such as potassium fluoride (KF) or silver fluoride (AgF), in a suitable polar aprotic solvent like acetonitrile or acetone. researchgate.net The fluoride ion acts as a nucleophile, displacing the bromide ion at the alpha-carbon to yield this compound. The efficiency of this reaction can be enhanced by using phase-transfer catalysts or by carefully selecting the fluoride source and reaction conditions to favor the desired substitution. researchgate.net For instance, cesium fluoride is noted for its appreciable solubility in polar aprotic solvents, making it an effective fluoride source. researchgate.net

The precursor, 2-(2-bromoacetyl)naphthalene, can be synthesized by the bromination of 2-acetylnaphthalene. researchgate.netcymitquimica.comevitachem.com

| Starting Material | Reagent | Product | Reference(s) |

| 2-(2-Bromoacetyl)naphthalene | Potassium Fluoride (KF) | This compound | researchgate.net |

| 2-(2-Bromoacetyl)naphthalene | Silver Fluoride (AgF) | This compound | researchgate.net |

| 2-(2-Bromoacetyl)naphthalene | Cesium Fluoride (CsF) | This compound | researchgate.net |

Table 2: Halogen Exchange Reactions for the Synthesis of this compound

Construction of the Naphthalene Framework

The naphthalene ring system is a fundamental component of the target molecule. While naphthalene itself is a readily available starting material, the synthesis of substituted naphthalenes often requires the construction of the bicyclic aromatic framework from simpler precursors.

Cycloaddition and benzannulation reactions are powerful tools for constructing the naphthalene skeleton with a high degree of control over the substitution pattern. nih.govnih.govekb.eg

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach. nih.govresearchgate.netrsc.orgchemrxiv.org In a typical synthesis, a suitably substituted diene reacts with a dienophile to form a six-membered ring, which can then be aromatized to form one of the rings of the naphthalene system. For example, the reaction of a substituted benzyne (B1209423) with a cyclopentadienone can lead to the formation of a naphthalene derivative after the extrusion of carbon monoxide. researchgate.net

Benzannulation reactions involve the formation of a benzene (B151609) ring fused to an existing ring. The Haworth synthesis is a classic example, where benzene is reacted with succinic anhydride, followed by a series of reduction and cyclization steps to build the second ring and ultimately form naphthalene after dehydrogenation. iptsalipur.orgnowgonggirlscollege.co.in More contemporary methods include visible-light-mediated dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes to create complex bicyclic structures. nih.govchemrxiv.org Additionally, the electrophilic cyclization of arene-containing propargylic alcohols provides a mild and regioselective route to substituted naphthalenes. nih.gov

| Reaction Type | Key Reactants | Key Features | Reference(s) |

| Diels-Alder Cycloaddition | Substituted benzyne, cyclopentadienone | Formation of a six-membered ring followed by CO extrusion. | researchgate.net |

| Haworth Synthesis | Benzene, succinic anhydride | Multi-step process involving Friedel-Crafts acylation, reduction, and cyclization. | iptsalipur.orgnowgonggirlscollege.co.in |

| Visible-light Dearomative [4+2] Cycloaddition | Naphthalene derivatives, vinyl benzenes | Creates bicyclo[2.2.2]octa-2,5-diene scaffolds. | nih.govchemrxiv.org |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | Mild conditions and good regioselectivity. | nih.gov |

Table 3: Selected Reactions for the Construction of the Naphthalene Framework

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the formation of carbon-carbon bonds. While direct fluoroacetylation of naphthalene derivatives via palladium catalysis is an emerging area, established methodologies for similar couplings provide a clear blueprint for the synthesis of this compound. A plausible and efficient strategy involves the coupling of a 2-naphthyl organometallic species with an electrophilic fluoroacetyl partner.

One of the most promising approaches is an adaptation of the Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide. In a hypothetical synthesis of this compound, 2-naphthylboronic acid would serve as the nucleophilic partner. This could be coupled with a suitable electrophilic fluoroacetylating agent, such as fluoroacetyl chloride or bromide, in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle for such a transformation would begin with the oxidative addition of the fluoroacetyl halide to a Pd(0) complex. youtube.com The resulting acyl-Pd(II)-halide intermediate then undergoes transmetalation with the 2-naphthylboronic acid (or its corresponding boronate). The final step is reductive elimination from the subsequent acyl-naphthyl-Pd(II) complex, which yields the target ketone, this compound, and regenerates the active Pd(0) catalyst. The choice of ligand is critical to the success of such couplings, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle. cas.cnnih.gov

Research by Zhao and Hu on the palladium-catalyzed trifluoroethylation of arylboronic acids demonstrates the feasibility of coupling fluorinated alkyl groups with arylboron reagents. cas.cnnih.gov Although this precedent involves a CF3 group, the underlying principles are applicable. A key challenge in fluoroacetylation would be managing the reactivity of the fluoroacetyl halide and preventing side reactions.

Below is a table outlining a proposed Suzuki-Miyaura type cross-coupling for the synthesis of this compound, with conditions extrapolated from similar acylation and fluoroalkylation reactions.

| Entry | Naphthyl Reagent | Fluoroacetylating Agent | Catalyst / Ligand | Base | Solvent | Potential Outcome |

|---|---|---|---|---|---|---|

| 1 | 2-Naphthylboronic Acid | Fluoroacetyl Chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate to good yield |

| 2 | 2-Naphthylboronic Acid | Ethyl 2-fluoroacetate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Potential for direct coupling with ester |

| 3 | 2-Bromonaphthalene | (Fluoroacetyl)zinc Chloride | PdCl₂(dppf) | - | THF | Negishi-type coupling variant |

Stereoselective Synthesis of Fluoroacetyl Naphthalene Derivatives

The creation of chiral centers, particularly those containing fluorine, is of paramount importance for developing stereospecific pharmaceuticals. The synthesis of enantiomerically enriched fluoroacetyl naphthalene derivatives can be achieved through several stereoselective methods.

Asymmetric Electrophilic Fluorination

Asymmetric electrophilic fluorination is a direct and atom-economical method for installing fluorine enantioselectively. This strategy typically involves the reaction of a prochiral enolate or its equivalent, such as a silyl (B83357) enol ether, with a cationic electrophilic fluorine source ("F+"). The stereochemical outcome is controlled by a chiral catalyst.

For the synthesis of chiral this compound, the silyl enol ether of 2-acetylnaphthalene would first be prepared. This intermediate would then be subjected to fluorination using an electrophilic fluorine reagent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™. The key to asymmetry is the use of a chiral catalyst that can create a chiral environment around the reaction center. Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for such transformations, operating through an anionic phase-transfer mechanism. nih.govresearchgate.net The chiral phosphate (B84403) anion pairs with the cationic fluorine reagent, guiding its delivery to one face of the prochiral silyl enol ether.

Research into the organocatalytic asymmetric fluorination/semipinacol rearrangement has provided valuable insights into producing chiral β-fluoroketones, with cinchona alkaloid derivatives also being effective catalysts. researchgate.net

The table below summarizes representative conditions for the asymmetric electrophilic fluorination of an aryl ketone precursor, applicable to the synthesis of chiral this compound.

| Entry | Substrate | Fluorine Source | Chiral Catalyst | Solvent | Typical Yield | Typical ee |

|---|---|---|---|---|---|---|

| 1 | Silyl enol ether of 2-acetylnaphthalene | N-Fluorobenzenesulfonimide (NFSI) | (R)-TRIP (Chiral Phosphoric Acid) | CH₂Cl₂ | High | >90% |

| 2 | Silyl enol ether of 2-acetylnaphthalene | Selectfluor™ | Quinine-derived thiourea | Toluene | Good | ~85-95% |

| 3 | 2-Acetylnaphthalene (in situ enolization) | Selectfluor™ | Chiral Nickel-Box complex | EtOH | Moderate to Good | >90% |

Chiral Auxiliary-Mediated Methodologies

An alternative and robust approach to stereoselective synthesis involves the use of a chiral auxiliary. In this methodology, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral this compound, a suitable starting material would be a derivative of acetic acid attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. wikipedia.orgnih.gov The resulting chiral amide is then deprotonated to form a chiral enolate. This enolate's facial selectivity is sterically biased by the chiral auxiliary, directing an electrophilic fluorine source to attack from the less hindered face. This results in a highly diastereoselective fluorination.

Following the fluorination step, the acetyl group needs to be attached to the naphthalene ring. This could be achieved by converting the α-fluoro amide into a different functional group suitable for a Friedel-Crafts acylation or a cross-coupling reaction. A more direct route might involve the addition of a 2-naphthyl organometallic reagent (e.g., 2-naphthylmagnesium bromide or 2-naphthyllithium) to the activated α-fluoro amide or a derivative thereof. The final step is the removal of the chiral auxiliary, typically by hydrolysis or reduction, to yield the enantiomerically enriched this compound. Phenylglycinol is another well-established chiral auxiliary used in the asymmetric synthesis of α-amino acids that can be adapted for such transformations. researchgate.netscispace.com

The following table details potential chiral auxiliaries and their performance in similar α-functionalization reactions, which can be extrapolated for the synthesis of the target compound.

| Entry | Chiral Auxiliary | Reaction Step | Typical Reagents | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Evans Oxazolidinone | Enolate Fluorination | LDA, then NFSI | >95:5 |

| 2 | Pseudoephenamine | Enolate Fluorination | LiHMDS, then Selectfluor™ | >98:2 |

| 3 | (R)-Phenylglycinol | Asymmetric Strecker-type then fluorination | Multi-step sequence | High |

Reaction Mechanisms of Alpha-Fluorination of Ketones

The synthesis of α-fluoroketones, such as this compound, from their corresponding ketone precursors (in this case, 2-acetylnaphthalene) is a pivotal transformation in organofluorine chemistry. This process typically involves the reaction of a ketone enolate or its equivalent with an electrophilic fluorinating agent.

Role of Keto-Enol Tautomerism in Reaction Intermediates

Keto-enol tautomerism is fundamental to understanding the α-fluorination of ketones. masterorganicchemistry.com Ketones possessing a proton on the alpha-carbon exist in a dynamic equilibrium with their corresponding enol isomers. masterorganicchemistry.com This equilibrium, though typically favoring the keto form, is crucial as the enol or the enolate (the conjugate base of the ketone) is the nucleophilic species that reacts with the electrophilic fluorine source. masterorganicchemistry.comspringernature.com

The transformation can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Enolization: A base removes the α-proton to form an enolate. This enolate is a potent nucleophile that attacks the electrophilic fluorine source.

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, increasing the acidity of the α-proton. A weak base (like the solvent) can then remove the α-proton to form the enol.

The enol intermediate, with its electron-rich C=C double bond, attacks the electrophilic fluorinating agent. The stability of the keto versus the enol form is influenced by factors like substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For 2-acetylnaphthalene, the enol form benefits from conjugation with the naphthalene ring system. The introduction of a fluorine atom can further influence the tautomeric equilibrium in the product, this compound. researchgate.netresearchgate.net

| Tautomer | Key Structural Feature | Role in Fluorination |

| Keto Form | C=O (Carbonyl group) | The dominant, more stable form at equilibrium. The precursor to the reactive intermediate. |

| Enol Form | C=C-OH (Alkene-alcohol) | Formed under acidic conditions; the nucleophile that attacks the electrophilic fluorine. |

| Enolate Ion | C=C-O⁻ (Alkoxide) | Formed under basic conditions; a stronger nucleophile than the enol form. |

Unraveling Steric and Electronic Effects Governing Regioselectivity

Steric and electronic factors are paramount in dictating the regioselectivity of fluorination, particularly in ketones with multiple non-equivalent α-protons. In the case of 2-acetylnaphthalene, the reaction occurs at the methyl group, as the other α-position is the naphthalene ring itself. The focus here is on the efficiency and control of the monofluorination process.

Electronic Effects: The electron-withdrawing nature of the carbonyl group acidifies the α-protons, facilitating their removal to form the enol or enolate intermediate. francis-press.com The naphthalene ring, being an aromatic system, influences the electron density of the carbonyl group and the stability of the reaction intermediates. youtube.com The introduction of a single fluorine atom has a profound electronic effect; its strong inductive electron-withdrawal deactivates the resulting α-fluoroketone toward further enolization, which helps in preventing over-fluorination. rsc.org

Steric Effects: The steric bulk of both the ketone substrate and the fluorinating agent can influence the reaction rate and selectivity. acs.org For 2-acetylnaphthalene, the naphthalene moiety is significantly larger than the methyl group, sterically hindering any potential reactions on the ring side. Electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor, are often bulky, and their approach to the nucleophilic carbon of the enol/enolate is directed by the steric environment of the substrate. acs.orgresearchgate.net The reaction proceeds at the less hindered methyl group.

Nucleophilic Substitution Reactions Involving Fluoroacetyl Naphthalene Derivatives

The presence of a fluorine atom alpha to the carbonyl group in this compound makes the molecule susceptible to nucleophilic substitution reactions, where fluoride acts as the leaving group. Additionally, the electron-withdrawing fluoroacetyl group can activate the naphthalene ring towards nucleophilic aromatic substitution.

Factors Influencing Substitution Rates and Product Distributions

The rate of nucleophilic substitution at the α-carbon is influenced by several factors:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophile salt, leaving the anion more reactive.

Leaving Group Ability: Fluoride is generally a poor leaving group compared to other halogens (Cl, Br, I). However, in α-haloketones, the reaction is often facile because the formation of the C-Nu bond is concerted with the breaking of the C-F bond, and the transition state is stabilized by the adjacent carbonyl group.

Substrate Structure: The naphthalene ring's electronic properties can influence the electrophilicity of the carbonyl carbon and the adjacent α-carbon. researchgate.net

For nucleophilic aromatic substitution (SNAr) on the naphthalene ring, the reaction is highly dependent on the presence of strong electron-withdrawing groups and the position of substitution. libretexts.org The 2-fluoroacetyl group would activate the ring, making it more susceptible to attack by potent nucleophiles, especially at positions ortho and para to the substituent.

Intermediates in Aromatic Nucleophilic Substitution (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution (SNAr) reactions typically proceed through a two-step addition-elimination mechanism. libretexts.org The first, and usually rate-determining, step is the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex or σ-complex. libretexts.orgwikipedia.orgnih.gov

In this intermediate, the negative charge is delocalized over the aromatic system and, importantly, onto the electron-withdrawing group (in this case, the fluoroacetyl group). wikipedia.org The aromaticity of the ring is temporarily lost in the Meisenheimer complex. ic.ac.uk The second step involves the departure of the leaving group (if one is present on the ring), which restores the aromaticity of the ring. While the primary site for nucleophilic attack on this compound is the α-carbon of the side chain, under forcing conditions with a strong nucleophile, the formation of a Meisenheimer complex via attack on the naphthalene ring is a mechanistic possibility. nih.govacs.org

Rearrangement Reactions and Molecular Transformations

α-Haloketones are known to undergo a variety of rearrangement reactions, which constitute significant molecular transformations. wiley-vch.demvpsvktcollege.ac.in These reactions often proceed through unique mechanisms involving the migration of atoms or groups, leading to structurally distinct products. mvpsvktcollege.ac.inberhamporegirlscollege.ac.in

For a compound like this compound, a prominent potential transformation is the Favorskii rearrangement . This reaction typically occurs when an α-haloketone with an enolizable proton is treated with a base (e.g., hydroxide (B78521) or alkoxide). The reaction leads to the formation of a carboxylic acid derivative (acid, ester, or amide), often with a rearranged carbon skeleton. libretexts.orgslideshare.net

The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate.

A base removes a proton from the α'-carbon (the naphthalene ring in this case, which is unlikely) or the α-carbon of the enol form, leading to an enolate.

Intramolecular nucleophilic attack by the enolate displaces the halide leaving group, forming a bicyclic cyclopropanone intermediate.

The nucleophilic base (e.g., hydroxide) attacks the carbonyl carbon of the strained cyclopropanone.

The ring opens to form a more stable carbanion, which is then protonated by the solvent to yield the final carboxylic acid derivative product.

Other potential transformations for this compound could include various condensation reactions or further functionalization of the naphthalene ring, guided by the electronic nature of the fluoroacetyl substituent. researchgate.netekb.egscholarsresearchlibrary.com

Kinetic and Thermodynamic Studies on Reaction Rates and Equilibria

Investigations into the reaction kinetics and thermodynamic parameters of this compound are crucial for understanding its formation, stability, and reactivity. While specific, direct quantitative data for this particular compound is not extensively available in publicly accessible literature, a comprehensive understanding can be derived from the well-documented studies of its close analogue, 2-acetylnaphthalene. The principles of electrophilic aromatic substitution on the naphthalene ring, particularly the dynamics of kinetic versus thermodynamic control, provide a robust framework for interpreting the reactivity pathways leading to 2-substituted acetylnaphthalenes.

The formation of 2-acetylnaphthalene, typically via the Friedel-Crafts acylation of naphthalene, serves as an excellent model system. In this reaction, the position of acylation on the naphthalene ring is highly sensitive to the reaction conditions, illustrating a classic case of competing kinetic and thermodynamic pathways.

Under milder conditions or shorter reaction times, the kinetically controlled product, 1-acetylnaphthalene, is predominantly formed. This is because the transition state leading to the 1-isomer is lower in energy. However, the 2-acetylnaphthalene isomer is thermodynamically more stable due to reduced steric hindrance. Consequently, under more forcing conditions, such as higher temperatures or longer reaction times, the reaction equilibrium favors the formation of the 2-substituted product. rsc.org

Kinetic studies of the Friedel-Crafts acetylation of naphthalene with acetyl chloride and aluminum chloride in 1,2-dichloroethane (B1671644) have revealed that the formation of the two isomers follows different reaction orders. The reaction to form 2-acetylnaphthalene (the β-product) is first-order with respect to the acylating reagent, whereas the formation of 1-acetylnaphthalene (the α-product) is predominantly second-order. rsc.orgrsc.org The rate of the α-reaction is also found to be impeded by the presence of free acetyl chloride, a factor that does not affect the β-reaction. rsc.orgrsc.org

The introduction of a fluorine atom to the acetyl group, as in this compound, would significantly influence the electronic properties of the acylating agent. The strong electron-withdrawing nature of fluorine would increase the electrophilicity of the fluoroacetyl cation, likely affecting the rates of both the forward and reverse reactions. This could alter the energy landscape of the transition states and intermediates, thereby shifting the balance of kinetic and thermodynamic control. However, the fundamental principles of steric and electronic influences on the substitution pattern would remain the same.

The activation parameters for the Friedel-Crafts acetylation of naphthalene to yield 2-acetylnaphthalene have been determined, providing insight into the energy profile of the reaction. These parameters offer a quantitative basis for comparison when considering the analogous fluoroacetylation reaction.

Table 1: Activation Parameters for the Formation of 2-Acetylnaphthalene via Friedel-Crafts Acetylation

| Parameter | Value | Reference |

|---|---|---|

| Activation Enthalpy (ΔH‡) | ca. 48 kJ mol-1 | rsc.org |

| Activation Entropy (ΔS‡) | ca. -99 J K-1 mol-1 | rsc.org |

This table presents the activation parameters for the formation of the thermodynamically favored 2-acetylnaphthalene isomer in the Friedel-Crafts acetylation of naphthalene. rsc.org

The negative entropy of activation is consistent with a highly ordered transition state, as would be expected for a bimolecular reaction involving the formation of a complex between naphthalene and the acylating agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of specific nuclei like fluorine.

Fluorine-19 NMR is exceptionally sensitive and offers a wide range of chemical shifts, making it a powerful tool for analyzing fluorinated organic molecules. icpms.cznih.gov For this compound, the ¹⁹F NMR spectrum is expected to provide unambiguous evidence for the presence and electronic environment of the fluorine atom.

Detailed Research Findings: The ¹⁹F NMR spectrum would feature a single, distinct signal corresponding to the fluorine atom in the fluoroacetyl moiety. Due to spin-spin coupling with the two adjacent protons of the methylene (B1212753) group (-CH₂F), this signal is anticipated to appear as a triplet (following the n+1 rule). The chemical shift for this fluorine is predicted to be in the typical range for primary alkyl fluorides, significantly influenced by the electron-withdrawing carbonyl group.

Table 4.1.1: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~ -230 | Triplet (t) | ²JHF ≈ 47 Hz | -COCH₂F |

Detailed Research Findings:

¹H NMR: The proton spectrum is expected to be complex, displaying signals in both the aromatic and aliphatic regions. The seven protons on the naphthalene ring system will produce a series of multiplets between approximately 7.5 and 8.5 ppm. hmdb.cachemicalbook.com The substitution at the C2 position breaks the symmetry of the naphthalene core, making each of these seven protons chemically distinct. The most characteristic signal in the aliphatic region would be for the methylene protons (-CH₂F). This signal is expected to appear as a doublet, a result of coupling to the single adjacent fluorine atom (²JHF). Its chemical shift would be significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the fluorine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show all 12 carbon atoms of the molecule. The ten carbons of the naphthalene ring are expected to resonate in the aromatic region (approx. 125-135 ppm), with the carbon atom directly bonded to the acetyl group (C2) and the quaternary bridgehead carbons showing distinct shifts. chegg.comchemicalbook.com The carbonyl carbon (-C=O) of the ketone will produce a signal in the far downfield region, typically above 190 ppm. A key structural confirmation comes from the signal for the methylene carbon (-CH₂F), which is expected to appear as a doublet due to the strong one-bond coupling to fluorine (¹JCF). researchgate.net

Table 4.1.2.1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 7.5 | Multiplet (m) | 7H | Naphthalene Ar-H |

| ~ 5.5 | Doublet (d) | 2H | -COCH₂ F |

Table 4.1.2.2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | Assignment |

| ~ 195 | Doublet (d, due to ²JCF) | C =O |

| ~ 135 - 125 | Multiple singlets | Naphthalene Ar-C |

| ~ 85 | Doublet (d, due to ¹JCF) | -COC H₂F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization.

Detailed Research Findings: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₂H₉FO, MW ≈ 200.21 g/mol ). The fragmentation pattern provides corroborating evidence for the proposed structure. Key expected fragments would include the loss of the fluoroacetyl group to form a stable naphthyl cation, and the formation of a naphthoyl cation, which is a common fragmentation pathway for acylnaphthalenes. plos.orgresearchgate.netplos.org

Table 4.2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 200 | [M]⁺ | [C₁₂H₉FO]⁺ |

| 155 | [M - CH₂F]⁺ | [C₁₁H₇O]⁺ |

| 127 | [M - COCH₂F]⁺ | [C₁₀H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Detailed Research Findings: The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. The most prominent band would be a strong, sharp absorption for the carbonyl (C=O) stretch of the ketone functional group. The presence of the C-F bond would be confirmed by a strong absorption in the fingerprint region. Additionally, bands corresponding to aromatic C-H and C=C stretching vibrations will confirm the presence of the naphthalene ring. researchgate.netnist.govnasa.gov

Table 4.3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic |

| ~ 1715 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~ 1600, 1500, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~ 1100-1000 | Strong | C-F Stretch | Alkyl Fluoride |

| ~ 900-700 | Strong | C-H Bend (out-of-plane) | Aromatic Substitution |

X-ray Crystallography for Definitive Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography is the ultimate method for determining the precise three-dimensional arrangement of atoms.

Detailed Research Findings: A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Key findings would include the confirmation of the planarity of the naphthalene ring system and the determination of the dihedral angle between the naphthalene ring and the plane of the fluoroacetyl substituent. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between naphthalene rings or weak hydrogen bonds (e.g., C-H···O or C-H···F), which govern the solid-state architecture. researchgate.net

Computational Chemistry and Theoretical Insights into 2 2 Fluoroacetyl Naphthalene

Electronic Structure and Molecular Geometry Calculations

Understanding the electronic structure and three-dimensional arrangement of atoms in 2-(2-Fluoroacetyl)naphthalene is fundamental to predicting its chemical behavior. Computational methods offer a powerful avenue for these investigations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the ground state properties of molecules. In the context of naphthalene (B1677914) derivatives, DFT calculations, such as those performed at the M06-2X/6-311G(d,p) level of theory, have been used to investigate their structural and electronic properties. doi.org These calculations can determine optimized molecular geometries, bond lengths, and bond angles, providing a detailed picture of the molecule's stable conformation. For instance, DFT can be employed to refine crystallographic data and to understand the impact of substituents, like the fluoroacetyl group, on the naphthalene core. mdpi.com

A study on a related naphthalene-based ligand demonstrated the use of DFT to complement experimental X-ray diffraction data, providing a deeper understanding of the molecular structure. mdpi.com The refinement of crystallographic data using computational methods helps in achieving a more accurate representation of the molecule's geometry in its lowest energy state.

Table 1: Representative DFT Calculation Parameters

| Parameter | Description |

|---|---|

| Functional | M06-2X, B3LYP, etc. |

| Basis Set | 6-311G(d,p), 6-31G*, etc. |

| Properties Calculated | Optimized geometry, electronic energy, dipole moment, etc. |

This table provides examples of functionals and basis sets commonly used in DFT calculations for organic molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial in determining a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For aromatic systems like naphthalene derivatives, the energy and spatial distribution of the HOMO and LUMO can predict their behavior in chemical reactions. For example, in Diels-Alder reactions involving a naphthalene complex, the HOMO-LUMO gap was found to increase in the products compared to the reactants. doi.org The analysis of the LUMO, in particular, can indicate the most likely sites for nucleophilic attack. Computational studies can visualize these orbitals, showing, for instance, that the LUMO of a substituted naphthalene might have larger lobes on specific atoms, indicating those as the primary sites of electrophilic character.

The energy difference between the HOMO and LUMO is also a critical parameter, influencing the molecule's electronic transitions and, consequently, its UV-visible absorption spectra. youtube.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

Table 2: Frontier Molecular Orbital (FMO) Analysis Concepts

| Orbital | Role in Reactivity | Information Gained |

|---|---|---|

| HOMO | Electron donor | Predicts nucleophilic and basic sites |

| LUMO | Electron acceptor | Predicts electrophilic and acidic sites |

| HOMO-LUMO Gap | Energy for electronic transition | Relates to chemical reactivity and spectroscopic properties |

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental observation alone.

A critical aspect of understanding a chemical reaction is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate these transient structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate. doi.org

For reactions involving naphthalene derivatives, such as cycloadditions, computational studies have been used to determine the activation energies, enthalpies, and free energies. doi.org These calculations can reveal which reaction pathways are kinetically favored. For example, a study on the reactions of a Cr(CO)3(η6-Naphthalene) complex showed that Diels-Alder reactions were energetically more favorable than substitution reactions. doi.org

The surrounding solvent can significantly influence the energetics and pathways of a chemical reaction. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. These calculations provide a more realistic picture of the reaction in a condensed phase.

For instance, the stability of reactants, transition states, and products can be altered by the polarity of the solvent. Polar solvents might stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction. While specific studies on the solvent effects for this compound's reactions were not found in the provided search results, the general methodology is widely applied in computational organic chemistry to understand reaction mechanisms in solution.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures and understand electronic properties. Time-dependent DFT (TD-DFT) is a common method used for predicting UV-visible absorption spectra by calculating the energies of electronic transitions. researchgate.net

For naphthalene derivatives, computational spectroscopy can help in interpreting experimental spectra. For example, calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. youtube.com These predictions can aid in the assignment of experimental spectral bands to specific electronic transitions within the molecule. Furthermore, computational studies can help understand how structural modifications, such as the introduction of a fluoroacetyl group, affect the spectroscopic properties of the naphthalene chromophore.

Analysis of Conformational Preferences and Tautomeric Equilibria

The conformational preferences of acetylnaphthalenes are largely dictated by the rotational barrier around the single bond connecting the acetyl group to the naphthalene ring. For 2-acetylnaphthalene (B72118), two primary planar conformers are considered: one where the methyl group of the acetyl moiety is oriented towards the C1 position of the naphthalene ring (syn-periplanar) and another where it is directed towards the C3 position (anti-periplanar). The relative stability of these conformers is determined by a balance of steric and electronic effects. Computational studies on various acetyl and formyl derivatives of condensed aromatic hydrocarbons have shown that semi-empirical methods can provide qualitatively correct results, particularly when steric interactions are minimal. rsc.org

In the case of this compound, the introduction of a highly electronegative fluorine atom on the acetyl methyl group is expected to significantly influence the conformational equilibrium. The fluorine substitution introduces both steric bulk and strong electronic effects, including inductive withdrawal of electron density and potential intramolecular interactions. These factors can alter the rotational energy profile and the relative populations of different conformers compared to the non-fluorinated parent compound.

Tautomerism, specifically keto-enol tautomerism, is a potential phenomenon for this compound, which could exist in equilibrium with its enol form, 1-(2-fluorovinyl)-2-naphthol.

Table 1: Potential Tautomeric Equilibrium of this compound

| Keto Form | Enol Form |

| This compound | 1-(2-Fluorovinyl)-2-naphthol |

The stability of the keto versus the enol tautomer is influenced by several factors, including aromaticity, intramolecular hydrogen bonding, and solvent effects. In many simple carbonyl compounds, the keto form is overwhelmingly favored. However, for certain aromatic systems, the enol form can be stabilized. For instance, in 2-acetyl-1-naphthol, the enol form is stabilized by a strong intramolecular hydrogen bond. nih.gov While this compound lacks the hydroxyl group necessary for such a strong intramolecular hydrogen bond, the electronic influence of the naphthalene ring and the fluoroacetyl group will play a key role in the tautomeric equilibrium. The stability of different tautomers can be significantly affected by the solvent and temperature. youtube.com Computational studies on related systems like 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene have highlighted that factors such as repulsive interactions between substituents and mesomeric effects can control tautomeric behaviors. nih.gov For larger fused aromatic systems, it has been observed that the dione (B5365651) tautomer can be more stable than the phenolic form, which is a counterintuitive finding that involves a loss of aromaticity. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools used to correlate the chemical structure of compounds with their reactivity. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure. rsc.org While no specific QSRR studies focusing on this compound were identified in the reviewed literature, the general methodology of QSRR can be applied to understand and predict its reactivity.

A typical QSRR study involves several key steps:

Dataset Selection: A series of structurally related compounds with known reactivity data is compiled. For this compound, this would involve synthesizing and testing a library of related naphthalene derivatives.

Descriptor Calculation: A wide range of numerical descriptors that encode the structural features of the molecules are calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), are used to build a mathematical model that links the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a series of compounds including this compound, QSRR models could be developed to predict various aspects of its reactivity, such as its susceptibility to nucleophilic or electrophilic attack, its rate of reaction in specific chemical transformations, or its binding affinity to a particular receptor or enzyme. The introduction of the fluoroacetyl group would be captured by various descriptors, allowing the model to quantify the impact of this substitution on the compound's reactivity compared to other derivatives.

Table 2: Illustrative Descriptors for a QSRR Study of Naphthalene Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Connectivity Indices | Molecular size, branching, and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |

| Electronic | Dipole Moment, Partial Charges | Polarity and charge distribution. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity. |

The insights gained from such QSRR studies would be invaluable for guiding the synthesis of new naphthalene derivatives with desired reactivity profiles for various applications in materials science and medicinal chemistry. nih.govresearchgate.net

Applications of 2 2 Fluoroacetyl Naphthalene in Advanced Chemical Research

Synthetic Utility as a Key Intermediate

The inherent reactivity of the fluoroacetyl moiety and the naphthalene (B1677914) ring system positions 2-(2-Fluoroacetyl)naphthalene as a valuable, albeit currently underexplored, intermediate in organic synthesis. Its potential lies in its ability to serve as a precursor for more complex and functionally rich molecules.

Precursor for Complex Fluorinated Naphthalene Derivatives

The introduction of a fluorine atom can significantly alter the biological and material properties of organic molecules. As a fluorinated building block, this compound could theoretically be a starting point for the synthesis of a wide array of complex fluorinated naphthalene derivatives. The carbonyl group can undergo a variety of reactions, such as reductions, additions, and condensations, to introduce further complexity and functionality. The naphthalene ring itself can be subject to further substitution reactions, allowing for the construction of polysubstituted aromatic systems with unique electronic and steric properties.

Building Block in the Synthesis of Diverse Organic Molecules

Beyond specialized fluorinated compounds, the reactive nature of this compound makes it a potential building block for a broader range of organic molecules. The keto group can act as a handle for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures. Its application could extend to the synthesis of heterocyclic compounds, polymers, and other complex organic structures, where the naphthalene unit can impart desirable properties such as rigidity, aromaticity, and fluorescence.

Role in Materials Science and Organic Electronic Systems

Naphthalene-based materials are of significant interest in materials science due to their inherent aromaticity and photophysical properties. The incorporation of a fluoroacetyl group could offer a powerful tool for fine-tuning these properties for specific applications in organic electronics.

Design of Naphthalene-Based Functional Materials with Tunable Properties

The electronic properties of naphthalene derivatives are highly sensitive to the nature and position of their substituents. The strong electron-withdrawing character of the fluoroacetyl group would be expected to significantly influence the electron affinity and energy levels of the naphthalene core. This modulation of electronic properties is crucial for the design of functional materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By systematically modifying the structure of this compound, it may be possible to create a library of materials with a wide range of tunable optical and electronic characteristics.

Incorporation of Fluoroacetyl Moieties in Electron-Accepting Scaffolds

In the field of organic electronics, there is a constant search for new and efficient electron-accepting (n-type) materials. The electron-deficient nature of the fluoroacetyl group makes this compound an attractive candidate for the development of novel electron-accepting scaffolds. By incorporating this unit into larger conjugated systems, it could be possible to create materials with high electron mobility and appropriate energy levels for efficient charge separation and transport in electronic devices.

Development of Novel Organofluorine Synthetic Methodologies

The unique reactivity of organofluorine compounds often necessitates the development of new synthetic methods. While specific examples involving this compound are not currently reported, its structure presents interesting possibilities for exploring and developing novel transformations in organofluorine chemistry. The interplay between the fluorine atom, the carbonyl group, and the aromatic ring could lead to unexpected reactivity and the discovery of new synthetic routes to valuable fluorinated molecules. Research in this area could contribute to the broader field of organofluorine chemistry by providing new tools and strategies for the selective introduction of fluorine into organic molecules.

Future Directions and Research Challenges

The exploration of this compound in advanced chemical research is poised for significant advancement. Future research is expected to focus on overcoming existing challenges by developing more efficient and sustainable synthetic methodologies, uncovering new modes of reactivity, and leveraging computational tools to accelerate discovery. These efforts will be crucial in unlocking the full potential of this and related fluorinated naphthalene derivatives in various scientific fields. Naphthalene-based compounds are known to be important building blocks in drug development due to their wide range of biological activities. ekb.eg

Exploration of Environmentally Benign and Sustainable Synthetic Routes

A primary challenge in the synthesis of acetylnaphthalenes and their derivatives is the reliance on traditional methods, such as Friedel-Crafts acylation, which often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride. These methods can generate significant chemical waste, posing environmental concerns. Consequently, a major future direction is the development of greener and more sustainable synthetic pathways.

Research into heterogeneous catalysts, particularly zeolites, offers a promising alternative for the acylation of naphthalene. researchgate.net Zeolite beta, for instance, has demonstrated high activity and selectivity for producing 2-acetylnaphthalene (B72118), the non-fluorinated analog of the target compound. researchgate.net These solid acid catalysts are advantageous as they are recyclable, reusable, and generally more environmentally friendly than their homogeneous counterparts. researchgate.net Future work will likely focus on adapting these zeolite-based systems for the fluoroacetylation of naphthalene, potentially by designing catalysts with optimized pore structures and acidity to accommodate the specific steric and electronic demands of fluoroacetylating agents.

Another avenue for sustainable synthesis involves the use of alternative energy sources, such as microwave irradiation. researchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions with fewer byproducts. researchgate.net Applying this technology to the synthesis of this compound could provide a rapid and energy-efficient manufacturing process. The development of such green synthetic processes aims to produce minimal environmental impact, for instance, by generating only non-toxic salts as by-products. eurekalert.org

| Synthetic Approach | Catalyst/Method | Key Advantages | Research Focus for this compound |

| Conventional Acylation | Lewis Acids (e.g., AlCl₃) | High reactivity | N/A (Baseline for comparison) |

| Heterogeneous Catalysis | Zeolites (e.g., Zeolite beta) | Reusable, recyclable, reduced waste, shape-selective properties. researchgate.net | Catalyst design for fluoroacetylation, optimization of Si/Al ratio. researchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, higher yields, energy efficiency, cleaner reactions. researchgate.net | Development of solvent-free or green solvent protocols. |

Discovery of Unprecedented Reactivity and Enhanced Selectivity

One of the most promising areas is the development of advanced C-H functionalization strategies. dntb.gov.ua These methods allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. For naphthalene systems, rhodium-catalyzed oxidative alkenylation has shown high selectivity for the β-position (the 2-position), demonstrating that catalyst control can override the inherent reactivity of the naphthalene core. researchgate.net Applying such catalytic systems to this compound could enable the precise introduction of various functional groups at specific positions, opening up new chemical space.

Furthermore, asymmetric dearomatization reactions represent a frontier in organic synthesis. The use of chiral catalysts in photocycloaddition reactions, for example, has enabled the asymmetric synthesis of complex, three-dimensional structures from flat aromatic precursors like naphthalenes and quinolines. acs.org The electron-withdrawing fluoroacetyl group in this compound could significantly influence the electronic properties of the naphthalene ring, potentially making it a unique substrate for novel cycloaddition or dearomatization reactions. Investigating its behavior in such transformations could lead to the discovery of unprecedented reactivity and the synthesis of novel chiral molecules.

| Research Area | Description | Potential Impact on this compound |

| Regioselective C-H Functionalization | Direct modification of C-H bonds at specific sites using transition metal catalysts. dntb.gov.ua | Precise installation of new functional groups on the naphthalene ring, enabling rapid diversification. |

| Asymmetric Dearomatization | Conversion of the flat aromatic ring into a chiral, 3D structure using catalytic methods. | Access to complex, enantiomerically pure molecules for applications in medicinal chemistry and materials science. |

| Photocycloaddition Reactions | Light-induced reactions to form new cyclic structures. | Discovery of novel reaction pathways and construction of unique molecular architectures. acs.org |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

The complexity of designing multi-step syntheses and predicting the properties of novel molecules presents a significant bottleneck in chemical research. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools to address these challenges. infontd.org These computational approaches can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that are beyond human intuition. researchgate.net

For a target molecule like this compound, AI can be employed in several ways. Generative models can perform "inverse design," where a desired set of properties is specified, and the algorithm proposes novel molecular structures that are likely to exhibit those properties. nih.govscispace.com This could be used to design analogs of this compound with enhanced biological activity or improved material characteristics.

| AI/ML Application | Function | Relevance to this compound |

| Inverse Molecular Design | Generates novel molecules based on desired functional properties. scispace.com | Proposing new derivatives with optimized biological or material properties. |

| Retrosynthesis Planning | Predicts viable synthetic routes for a target molecule. | Identifying more efficient, cost-effective, and sustainable pathways to the target compound. |

| Reaction Outcome Prediction | Forecasts the products and yields of chemical reactions. | De-risking synthetic campaigns by prioritizing high-yielding reactions and avoiding potential side reactions. |

| Process Optimization | Optimizes reaction conditions for maximum yield and purity. | Fine-tuning the synthesis for large-scale production in a cost-effective and sustainable manner. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity 2-(2-Fluoroacetyl)naphthalene, and how can purity be validated?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation for synthesis, ensuring inert atmospheric conditions to prevent degradation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol is advised. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) for molecular ion detection and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : NMR to confirm fluorine incorporation (δ ~-120 to -150 ppm) and NMR for aromatic proton assignments (δ 7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy : Stretch bands at ~1680 cm (C=O) and 1100 cm (C-F) .

Q. What parameters are critical in acute toxicity studies of this compound using rodent models?

- Methodology :

- Dose Range-Finding : Start with OECD Guideline 423 (acute oral toxicity), testing doses from 50–2000 mg/kg.

- Endpoint Assessment : Monitor mortality, body weight, hematological parameters (e.g., WBC counts), and organ histopathology (liver, kidneys) .

- Risk of Bias Mitigation : Randomize dose groups, blind outcome assessments, and report all adverse events per Table C-7 .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be resolved?

- Methodology :

- Systematic Review : Follow ATSDR’s 8-step framework ( ): screen studies for inclusion (Table B-1), extract data (Table C-2), and assess risk of bias using Tables C-6/C-7 .

- Confidence Rating : Classify studies as High/Moderate/Low based on randomization, blinding, and outcome reporting ( ). Prioritize High Confidence studies for hazard identification .

Q. What in vitro models are appropriate for studying the metabolic pathways of this compound?

- Methodology :

- Hepatocyte Cultures : Primary rat hepatocytes or HepG2 cells to assess cytochrome P450-mediated oxidation. Monitor metabolites via LC-MS/MS .

- Reactive Intermediate Trapping : Use glutathione (GSH) depletion assays to detect electrophilic intermediates (e.g., quinones) formed via oxidation .

Q. How should experimental designs account for temperature-dependent volatility in emission studies?

- Methodology :

- Dynamic Headspace Sampling : Quantify emissions at controlled temperatures (e.g., 17°C vs. 21°C) using TD-GC-MS. Calculate emission rates (ng/hr) via linear regression of time-concentration data .

- Modeling : Use Fick’s law to predict airborne concentrations in enclosed spaces, ensuring levels remain below OSHA’s permissible exposure limits (PELs) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in chronic exposure studies?

- Methodology :

- Benchmark Dose (BMD) Modeling : Fit data using EPA’s BMDS software to estimate BMDL (lower confidence limit of 10% effect).

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD) for endpoints like tumor incidence or oxidative stress markers .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate mechanisms of toxicity?